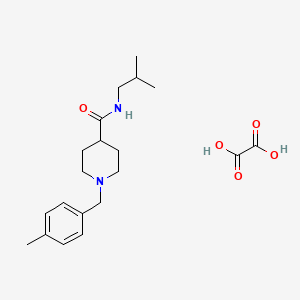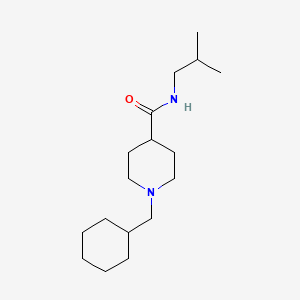
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Overview
Description
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to exhibit anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.
Mechanism of Action
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide works by inhibiting the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes. This leads to a decrease in the production of rRNA and ultimately disrupts protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to selectively target cancer cells, leaving normal cells relatively unaffected. It has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and preventing the development of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide in lab experiments is its specificity for cancer cells, which allows for targeted therapy and minimizes side effects. However, the synthesis of this compound is complex and may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide, including:
1. Investigating its effectiveness in combination with other anti-cancer therapies, such as immunotherapy and targeted therapy.
2. Developing more efficient and cost-effective synthesis methods to increase its availability for research and potential clinical use.
3. Exploring its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Further elucidating its mechanism of action and identifying potential biomarkers for patient selection and treatment monitoring.
In conclusion, this compound is a promising anti-cancer agent that has shown efficacy in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. It has also been found to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation.
properties
IUPAC Name |
1-(cyclohexylmethyl)-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-14(2)12-18-17(20)16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h14-16H,3-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZDKZILRGMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
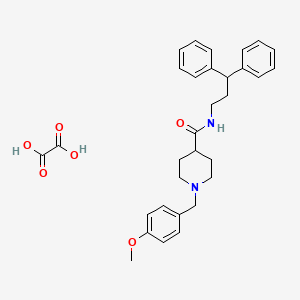
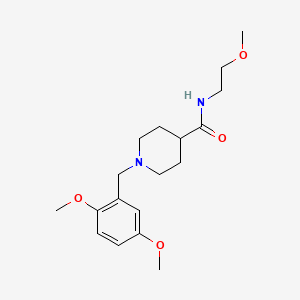
![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)
![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)

![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)
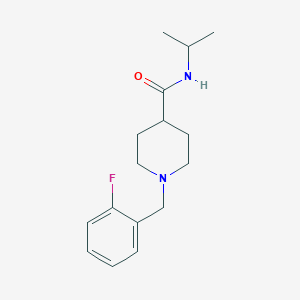

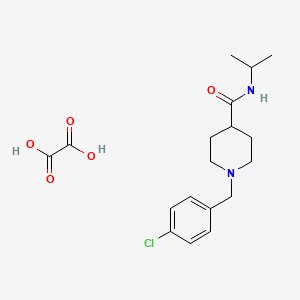
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
